molecular formula C12H11FN2 B3045686 2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole CAS No. 111883-62-6

2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole

Cat. No.: B3045686
CAS No.: 111883-62-6
M. Wt: 202.23 g/mol
InChI Key: OQPKHWUHNNRULF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their diverse therapeutic properties and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind tightly to certain receptors, such as Polo-like kinases (Plk1), which are involved in cell cycle regulation . The interaction with Plk1 suggests that this compound may act as an inhibitor, potentially disrupting the normal progression of the cell cycle and leading to antiproliferative effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like Plk1 is a key aspect of its mechanism of action . This inhibition can lead to the disruption of critical cellular processes, such as mitosis, ultimately affecting cell proliferation and survival. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity. Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Identifying the specific pathways and enzymes involved can provide insights into the compound’s metabolic fate and potential interactions with other biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with a suitable diketone or aldehyde in the presence of a catalyst. The reaction is often carried out under reflux conditions with a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the process . The use of mild Lewis acids as catalysts and the inclusion of various functional groups have also been reported to improve the overall yield and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its potential therapeutic applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-10-5-3-9(4-6-10)11-8-15-7-1-2-12(15)14-11/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKHWUHNNRULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441906
Record name 5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111883-62-6
Record name 5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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